molecular formula C9H16N2O2 B2725449 3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea CAS No. 1219200-85-7

3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea

Cat. No.: B2725449
CAS No.: 1219200-85-7
M. Wt: 184.239
InChI Key: JIQBPKRQYFZCRL-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea is a synthetic organic compound characterized by the presence of a cyclopropyl group and a tetrahydrofuran moiety linked to a urea functional group

Preparation Methods

The synthesis of 3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea typically involves the reaction of cyclopropyl isocyanate with a tetrahydrofuran derivative. The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and scalability.

Chemical Reactions Analysis

3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, leading to the formation of various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding cyclopropylamine and tetrahydrofuran derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and product formation.

Scientific Research Applications

3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as a component in drug delivery systems.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The urea functional group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

3-cyclopropyl-1-[(oxolan-2-yl)methyl]urea can be compared with similar compounds such as:

    1-Cyclopropyl-3-(furan-2-ylmethyl)urea: This compound has a furan ring instead of a tetrahydrofuran ring, which may affect its reactivity and biological activity.

    1-Cyclopropyl-3-(pyrrolidin-2-ylmethyl)urea: The presence of a pyrrolidine ring can influence the compound’s pharmacokinetic properties and its interaction with biological targets.

    1-Cyclopropyl-3-(tetrahydropyran-2-ylmethyl)urea: The tetrahydropyran ring may confer different solubility and stability characteristics compared to the tetrahydrofuran ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(11-7-3-4-7)10-6-8-2-1-5-13-8/h7-8H,1-6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQBPKRQYFZCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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